molecular formula C9H17NO2 B1315198 N-(2-oxoheptan-3-yl)acetamide CAS No. 30057-76-2

N-(2-oxoheptan-3-yl)acetamide

Cat. No.: B1315198
CAS No.: 30057-76-2
M. Wt: 171.24 g/mol
InChI Key: CCAFDOQZXNRZPT-UHFFFAOYSA-N
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Description

Contextualization of Oxo-Amide Functional Groups in Organic Chemistry

The oxo-amide functional group, specifically the α-ketoamide group present in N-(2-oxoheptan-3-yl)acetamide, is a significant structural motif in organic chemistry. acs.orgresearchgate.net It consists of an amide group directly attached to a carbonyl group. This arrangement results in unique electronic properties and reactivity. The nitrogen atom's lone pair of electrons can be delocalized through resonance, a characteristic feature of amides. scienceready.com.au However, the adjacent keto group introduces an additional electrophilic center, making the molecule susceptible to a variety of chemical transformations. nih.gov

In terms of nomenclature, when an amide and a ketone functional group are present in the same molecule, the amide typically takes priority, and the ketone is denoted by the prefix 'oxo'. scienceready.com.auleah4sci.com The IUPAC name for a compound containing this group would reflect this hierarchy. iupac.org The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two carbonyl oxygens) influences the solubility and intermolecular interactions of these compounds. scienceready.com.au

Historical Development and Significance of Structurally Related Chemical Entities

The study of α-ketoamides is not a recent development. For decades, organic chemists have been intrigued by their distinct reactivity and chemical versatility. unipi.it Historically, research into this class of compounds has led to the development of a wide array of synthetic methodologies. unipi.it These methods range from the oxidation of amide starting materials to palladium-catalyzed double-carbonylative amination reactions. unipi.it

Structurally related α-ketoamides have been identified as key components in several natural products with significant biological activities. nih.gov For instance, the immunosuppressants FK-506 and rapamycin, isolated from Streptomyces species, contain the α-ketoamide motif. nih.gov This discovery spurred further interest in synthesizing and evaluating α-ketoamide derivatives for potential therapeutic applications. nih.gov The development of asymmetric synthesis methods, such as the dynamic kinetic resolution of α-acetamido ketones, has been a significant milestone, allowing for the stereoselective synthesis of chiral alcohols derived from these scaffolds. researchgate.netthieme-connect.com

Current Research Landscape and the Position of this compound as a Research Subject

The current research landscape for α-ketoamides is vibrant and expanding. acs.orgresearchgate.net These compounds are recognized for their roles as crucial intermediates in organic synthesis and as core structures in medicinal chemistry. researchgate.netnih.gov Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for their synthesis, such as those utilizing palladium, copper, or even non-metal catalysts. acs.orgacs.org

While extensive research exists for the broader class of α-ketoamides, specific studies on this compound are not heavily documented in publicly available literature. guidechem.com Its CAS Registry Number is 30057-76-2. guidechem.com However, the presence of its core structure in various databases indicates its relevance as a potential building block or target molecule in chemical synthesis. guidechem.comnih.gov The research on closely related acetamide (B32628) derivatives, such as those with heterocyclic moieties, highlights the ongoing exploration of this chemical space for various applications. google.comsciensage.inforasayanjournal.co.in

Overview of Principal Academic Research Avenues for this compound

Based on the known reactivity and applications of the α-ketoamide functional group, several principal academic research avenues can be envisioned for this compound.

Synthetic Methodology Development: The compound can serve as a substrate to explore new synthetic transformations. The presence of two carbonyl groups and an amide linkage provides multiple reaction sites for functionalization. nih.gov Research could focus on the selective reduction of one or both carbonyl groups, or on reactions involving the enolizable proton alpha to the ketone.

Medicinal Chemistry: Given that many α-ketoamides exhibit biological activity, this compound could be a starting point for the design and synthesis of new therapeutic agents. researchgate.netunipi.it The acetamido group and the heptanone chain could be modified to optimize interactions with biological targets. Research into similar structures has explored their potential as enzyme inhibitors. nih.govacs.org

Catalysis: The development of catalysts for the asymmetric synthesis of this compound and its derivatives is a significant area of research. acs.orgacs.org This includes asymmetric transfer hydrogenation to produce chiral hydroxy amides, which are valuable synthetic intermediates. researchgate.netthieme-connect.com

Material Science: The ability of the oxo-amide group to participate in hydrogen bonding suggests that derivatives of this compound could be investigated for the development of new materials with specific self-assembling properties.

Data Tables

Table 1: General Properties of α-Ketoamides

PropertyDescriptionReference
Functional Group Contains an amide directly bonded to a ketone (α-ketoamide). acs.orgresearchgate.net
Reactivity Possesses both nucleophilic and electrophilic centers, allowing for diverse chemical reactions. nih.gov
Hydrogen Bonding Capable of acting as both hydrogen bond donors and acceptors. scienceready.com.au
Synthesis Can be synthesized via methods like oxidative amidation and double aminocarbonylation. acs.orgacs.org
Applications Used as synthetic intermediates and are found in biologically active molecules. researchgate.netnih.gov

Table 2: Computed Properties of a Structurally Related Compound: N-acetyl-N-(2-oxoheptan-3-yl)acetamide

Note: Data for the specific title compound is limited. The following data is for a closely related structure found in PubChem (CID 174603918). nih.gov

PropertyValueSource
Molecular Formula C11H19NO3PubChem
Molecular Weight 213.27 g/mol PubChem
IUPAC Name N-acetyl-N-(2-oxoheptan-3-yl)acetamidePubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 6PubChem

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxoheptan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-5-6-9(7(2)11)10-8(3)12/h9H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAFDOQZXNRZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505587
Record name N-(2-Oxoheptan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30057-76-2
Record name N-(2-Oxoheptan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N 2 Oxoheptan 3 Yl Acetamide

Retrosynthetic Analysis and Key Disconnection Pathways for the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For N-(2-oxoheptan-3-yl)acetamide, the most logical disconnections involve the amide bond and the carbon-carbon bonds adjacent to the carbonyl group.

Primary Disconnection (Amide Bond): The most straightforward retrosynthetic step is the disconnection of the amide bond. This leads to two key synthons: a 3-amino-2-heptanone precursor and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach simplifies the synthesis to the formation of the core α-amino ketone and a subsequent acylation reaction.

Secondary Disconnections (Carbon-Carbon Bonds):

C3-C4 Bond Disconnection: Cleavage of the bond between the α-carbon and the rest of the alkyl chain suggests a synthesis starting from a smaller, functionalized building block. This could involve the alkylation of an enolate derived from an N-acetylated aminopropanone derivative with a butyl halide.

C2-C3 Bond Disconnection: This pathway points towards a strategy involving the coupling of a metallated N-acetylated amine with an appropriate electrophile containing the ketone functionality, though this is generally a less common approach.

These disconnections highlight the principal synthetic challenges: the selective formation of the α-amino ketone and the stereocontrolled introduction of the amine functionality.

Classical Synthetic Routes to the this compound Core Structure

Classical synthetic methods provide a robust foundation for the construction of the this compound scaffold. These routes typically involve multi-step sequences focusing on the reliable formation of the key functional groups.

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by acylating a 3-amino-2-heptanone precursor. A variety of coupling reagents and conditions can be employed for this transformation.

A notable method involves the direct acylation of α-amino ketone hydrochloride salts. thieme-connect.com This can be achieved under neutral conditions using an anhydride with dimethylformamide (DMF) as a catalyst. thieme-connect.com For instance, the hydrochloride salt of 3-amino-2-heptanone could be treated with acetic anhydride in the presence of a catalytic amount of DMF to yield this compound. This method avoids the need for a strong base, which could promote side reactions such as self-condensation of the ketone.

Coupling Reagent Base Solvent Typical Conditions
Acetyl ChloridePyridine (B92270) or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to room temperature
Acetic AnhydrideCatalytic DMF or PyridineNeat or Dichloromethane (DCM)Room temperature to gentle heating
Acetic Acid with Carbodiimide (e.g., DCC, EDC)DMAP (catalytic)Dichloromethane (DCM) or Dimethylformamide (DMF)0 °C to room temperature

This table presents common conditions for amide bond formation applicable to the synthesis of this compound, based on general principles of organic synthesis.

The introduction of the ketone functionality can be approached in several ways. One common strategy is the oxidation of a corresponding secondary alcohol, 3-acetamido-2-heptanol. A variety of oxidizing agents can be used, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane (DMP). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Alternatively, the ketone can be constructed via the acylation of an organometallic reagent. For example, the reaction of a butyl-containing organometallic species (e.g., butyllithium (B86547) or a butyl Grignard reagent) with a protected and activated derivative of N-acetylalanine could potentially lead to the desired ketone after deprotection and rearrangement.

Another approach involves the use of levulinic acid (4-oxopentanoic acid) as a starting material. merckmillipore.com Through a series of transformations including amination, reduction, and chain extension, the heptanone backbone could be constructed.

Controlling the stereochemistry at the C3 position is a crucial aspect of the synthesis of enantiomerically pure this compound. Several stereoselective strategies can be envisioned.

One approach is the use of a chiral auxiliary. For instance, starting from a chiral amino acid such as L-alanine, the stereocenter is already established. The synthesis would then involve the elaboration of the side chain and the conversion of the carboxylic acid to the ketone.

Another powerful method is asymmetric hydrogenation. The reduction of an α-enamido ketone precursor, (Z)-N-(2-oxohept-3-en-3-yl)acetamide, using a chiral catalyst could provide the desired enantiomer of this compound with high enantioselectivity. Rhodium(I) diphosphine complexes are known to be effective for the hydrogenation of α-amino enones. rsc.org

Dynamic kinetic resolution (DKR) of a racemic α-amino ketone precursor is another advanced strategy. acs.org This involves the use of a chiral catalyst that can selectively reduce one enantiomer of the ketone while simultaneously racemizing the other, allowing for a theoretical yield of up to 100% of the desired stereoisomer of the corresponding alcohol, which can then be oxidized to the ketone.

Stereoselective Method Precursor Key Reagent/Catalyst Outcome
Chiral Pool SynthesisL-Alanine derivativeStandard organic reagentsEnantiomerically pure product
Asymmetric Hydrogenation(Z)-N-(2-oxohept-3-en-3-yl)acetamideChiral Rh(I) or Ru(II) phosphine (B1218219) complexHigh enantiomeric excess
Asymmetric Amination2-Heptanone derivativeChiral amine source or catalystEnantioselective introduction of the amino group
Dynamic Kinetic ResolutionRacemic 3-amino-2-heptanolChiral Ruthenium(II) catalyst and a hydrogen sourceEnantiomerically enriched alcohol precursor

This table outlines potential stereoselective strategies for the synthesis of the C3 chiral center in this compound, based on established methods for similar compounds.

Modern Advances and Innovations in this compound Synthesis

Recent advancements in synthetic methodology offer more efficient and elegant routes to molecules like this compound. These often involve catalytic processes that can reduce the number of steps, improve yields, and enhance stereocontrol.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the construction of the this compound core, an organocatalytic asymmetric Mannich reaction could be employed. This would involve the reaction of an enolizable ketone (e.g., 2-pentanone) with an N-acetylated imine in the presence of a chiral organocatalyst, such as a proline derivative. This could directly establish the C3 chiral center with high enantioselectivity. Furthermore, aza-Rubottom oxidation of silyl (B83357) enol ethers using an oxaziridine, potentially with a chiral catalyst, can provide access to α-amino ketones. organic-chemistry.org

Metal-Catalyzed Transformations: Transition metal catalysis offers a plethora of options for the synthesis of α-amino ketones.

Palladium-catalyzed reactions: Palladium catalysts have been used for the asymmetric arylation of α-keto imines to produce chiral α-amino ketones. nih.govrsc.org A similar strategy could potentially be adapted for the addition of an acetyl group or its equivalent.

Rhodium-catalyzed reactions: Rhodium catalysts are effective for the denitrogenative hydration of N-sulfonyl-1,2,3-triazoles, which can be formed from terminal alkynes, to yield α-amino carbonyl compounds. colab.ws This provides a novel entry into the α-amino ketone scaffold.

Copper-catalyzed reactions: Copper-catalyzed amination of enol silanes has been reported to produce α-amino ketones. colab.ws This method offers a direct way to introduce the nitrogen functionality at the α-position of a ketone.

Catalytic Method Catalyst Type Key Transformation Potential Advantage
Asymmetric Mannich ReactionChiral Proline Derivative (Organocatalyst)Enantioselective C-C bond formationDirect and highly stereoselective
Palladium-Catalyzed Asymmetric AdditionChiral Palladium ComplexEnantioselective addition to an imineHigh enantioselectivity for C-C bond formation
Rhodium-Catalyzed HydrationRhodium(II) CarboxylateFormation of α-amino ketone from triazoleNovel and efficient route
Copper-Catalyzed AminationCopper(I) or (II) SaltDirect introduction of the amino groupAtom-economical amination

This table summarizes modern catalytic approaches that could be applied to the synthesis of this compound, drawing from recent literature on the synthesis of α-amino ketones.

Continuous Flow Chemistry and Microreactor Applications in Synthesis

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comvapourtec.com The use of microreactors, which are continuous flow reactors with sub-millimeter dimensions, further enhances these benefits due to their high surface-area-to-volume ratio, leading to superior heat and mass transfer. chimia.chnih.gov

For the synthesis of this compound, a potential continuous flow process could involve a multi-step sequence. A hypothetical route could start with the acylation of a suitable amine precursor, followed by oxidation. In a flow setup, the reagents would be continuously pumped and mixed, with the reaction mixture passing through heated or cooled zones to precisely control the reaction conditions. scielo.br This approach minimizes the volume of hazardous reagents at any given time, thereby increasing the safety of the operation. vapourtec.com

Microreactors are particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. chimia.chfrontiersin.org The precise temperature control afforded by microreactors can prevent runaway reactions and minimize the formation of byproducts, leading to higher yields and purity of the final product. chimia.ch For instance, the introduction of the acetamide (B32628) group could be performed in one microreactor, with the output stream directly feeding into a second microreactor for the subsequent oxidation step, creating a telescoped process that eliminates the need for intermediate isolation and purification. mdpi.com

Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis of an Amide Intermediate

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 6 - 12 hours15 - 30 minutes
Typical Yield 75%90%
Safety Higher risk with large volumesInherently safer with small volumes
Scalability Difficult, requires reactor redesignEasier, by numbering-up or running longer

This table presents illustrative data based on general findings for similar reactions and does not represent empirically validated results for this compound.

Chemoenzymatic and Biocatalytic Routes to the Compound

Chemoenzymatic synthesis combines the versatility of chemical synthesis with the high selectivity and mild operating conditions of enzymatic catalysis. mdpi.comrsc.org Biocatalysis, the use of natural catalysts like enzymes, offers a powerful tool for creating chiral molecules with high enantiomeric purity, which is often a critical requirement for pharmacologically active compounds. nih.govmdpi.com

A potential chemoenzymatic route to this compound could employ a lipase (B570770) for the amidation step. Lipases are known to catalyze the formation of amide bonds under mild, solvent-free, or aqueous conditions, aligning with green chemistry principles. mdpi.com This enzymatic step would be highly specific, potentially reducing the need for protecting groups and minimizing side reactions.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubnih.gov The synthesis of this compound provides a platform to implement these principles, leading to more sustainable manufacturing.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. acs.orgskpharmteco.com For the synthesis of this compound, exploring solvent-free reaction conditions is a primary goal. For example, solid-state reactions or reactions using a melt of the reactants can sometimes be employed, particularly in amidation steps. semanticscholar.orgrsc.org

Where a solvent is necessary, the use of environmentally benign alternatives is crucial. Water is an ideal green solvent due to its non-toxicity and availability, and many enzymatic reactions are performed in aqueous media. organic-chemistry.orgderpharmachemica.commdpi.com Other green solvents include supercritical fluids like CO2, ionic liquids, and bio-derived solvents such as ethanol (B145695) or glycerol. researchgate.net The choice of solvent can have a significant impact on the environmental footprint of the entire process. skpharmteco.com

Table 2: Comparison of Different Solvent Systems for a Hypothetical Amidation Reaction

SolventEnvironmental ImpactPotential AdvantagesPotential Disadvantages
Toluene HighGood solubility for many organic compoundsToxic, volatile, non-renewable
Water LowNon-toxic, non-flammable, readily availablePoor solubility for non-polar reactants
Ethanol LowBio-renewable, low toxicityCan participate in side reactions
Solvent-Free NoneHigh reaction concentration, no solvent wasteLimited to thermally stable reactants

This table provides a general comparison and the suitability of each solvent would need to be empirically determined for the specific synthesis of this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. acs.orgsavemyexams.com A higher atom economy signifies a greener process with less waste generation. studypulse.au The E-factor (Environmental Factor) is another metric that quantifies the amount of waste produced relative to the amount of desired product. chembam.comrsc.org

When designing a synthesis for this compound, reactions with high atom economy, such as addition or rearrangement reactions, should be prioritized over those with low atom economy, like substitution or elimination reactions that generate stoichiometric byproducts. savemyexams.comkccollege.ac.in For instance, a direct amidation of an ester with an amine to form the acetamide group would have a higher atom economy than a route involving the use of a stoichiometric coupling reagent that ends up as waste.

Calculating the theoretical atom economy and estimating the E-factor for different proposed synthetic routes allows for a quantitative comparison of their environmental impact. A lower E-factor indicates a more sustainable process. chembam.com

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol in Different Methodologies

The choice of synthetic methodology for this compound will depend on a careful evaluation of efficiency, yield, cost, and the required stereochemical purity.

Conventional Batch Synthesis: While often straightforward to set up in a laboratory, batch processes can suffer from lower yields due to side reactions, longer reaction times, and challenges in scalability and safety. Stereocontrol can be difficult to achieve without the use of chiral auxiliaries or catalysts, which can add to the cost and complexity of the process.

Chemoenzymatic Synthesis: The primary advantage of this methodology lies in its potential for excellent stereocontrol under mild reaction conditions. mdpi.comnih.gov Yields can be very high due to the specificity of enzymatic transformations. However, enzyme stability, cost, and the need for specific reaction media can be limiting factors. The development of robust and reusable immobilized enzymes can mitigate some of these challenges. nih.gov

Table 3: Comparative Overview of Synthetic Methodologies

MethodologyTypical YieldStereocontrolScalabilityKey AdvantagesKey Disadvantages
Batch Synthesis ModerateModerateDifficultLow initial investmentLower efficiency, safety concerns
Continuous Flow HighGood (with catalyst)ExcellentHigh efficiency, safety, scalabilityHigher initial investment
Chemoenzymatic HighExcellentModerateHigh selectivity, mild conditionsEnzyme cost and stability

This table provides a qualitative comparison based on general principles of these synthetic strategies.

Advanced Spectroscopic and Structural Elucidation of N 2 Oxoheptan 3 Yl Acetamide

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of N-(2-oxoheptan-3-yl)acetamide can be assembled.

Analysis of ¹H NMR Chemical Shifts, Coupling Constants, and Multiplicities

The proton NMR (¹H NMR) spectrum provides the initial and most detailed insight into the proton environment of the molecule. Each proton or group of equivalent protons generates a signal with a specific chemical shift (δ), multiplicity, and integral value, which directly correlates to its electronic environment and proximity to neighboring protons.

For this compound, the expected ¹H NMR signals can be assigned as follows: The butyl chain protons (H-4 to H-7) would appear in the upfield region. The terminal methyl group (H-7) is expected to be a triplet, while the methylene (B1212753) groups (H-4, H-5, H-6) would present as complex multiplets due to spin-spin coupling. The methyl group of the acetamido moiety (H-1') would resonate as a sharp singlet. The methyl protons of the ketone portion (H-1) are also anticipated to produce a singlet. The methine proton at the chiral center (H-3) is a key diagnostic signal, expected to appear as a multiplet due to coupling with the adjacent methylene protons (H-4) and the amide proton. The amide proton (NH) signal is typically a doublet and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~2.1-2.3s-
H-3~4.5-4.8m-
H-4~1.5-1.7m-
H-5~1.2-1.4m-
H-6~1.2-1.4m-
H-7~0.9t~7.0
H-1'~2.0s-
NH~6.5-7.5d~8.0

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Detailed Interpretation of ¹³C NMR Spectra, including Quaternary Carbon Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms are highly indicative of their functional group environment.

In this compound, two carbonyl carbons are expected in the downfield region of the spectrum: the ketone carbonyl (C-2) and the amide carbonyl (C-2'). The ketone carbonyl typically resonates at a lower field (higher ppm) than the amide carbonyl. The methine carbon (C-3) attached to the nitrogen atom will appear in the mid-field range. The carbons of the butyl chain (C-4 to C-7) and the acetamido methyl carbon (C-1') will be found in the upfield region. Quaternary carbons, such as the carbonyls, are readily identified by their lack of signal in DEPT-135 spectra and their typically lower intensity in the broadband decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~28-32
C-2~205-210
C-3~55-60
C-4~30-35
C-5~25-30
C-6~22-26
C-7~13-15
C-1'~22-25
C-2'~170-175

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the molecule's constitution and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, a cross-peak between the H-3 methine proton and the H-4 methylene protons would confirm their adjacent relationship. Similarly, correlations would be observed along the butyl chain (H-4 with H-5, H-5 with H-6, and H-6 with H-7). researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. ipb.pt This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the signal for C-3 would show a correlation to the H-3 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ipb.pt It is particularly crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations would include those from the H-1 methyl protons to the C-2 ketone carbonyl and C-3 methine carbon, and from the H-1' methyl protons to the C-2' amide carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, irrespective of their bonding connectivity. acdlabs.comlibretexts.org This is vital for determining the stereochemistry around the chiral center (C-3). For a specific stereoisomer, NOE correlations between H-3 and specific protons on the butyl chain and the acetamido group would help to define the relative spatial arrangement of these substituents.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Substructure Elucidation

Mass spectrometry provides critical information about the molecular weight and elemental composition of a molecule and its fragments, offering further confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Formula Derivation from Fragments

High-resolution mass spectrometry (HRMS) allows for the measurement of mass-to-charge ratios (m/z) with very high accuracy. This precision enables the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₉H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Comprehensive Fragmentation Pattern Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the ketone is a common fragmentation route for such compounds. Another likely fragmentation involves the cleavage of the amide bond. The loss of neutral molecules such as ketene (B1206846) (CH₂=C=O) from the acetamido group is also a plausible pathway. osu.edu By analyzing the m/z values of the fragment ions, the different substructures of the molecule can be confirmed.

Table 3: Predicted Key Fragmentation Pathways for this compound in MS/MS

Fragment IonProposed Structure/Loss
[M+H - C₄H₉]⁺Loss of the butyl radical
[M+H - CH₃CO]⁺Loss of the acetyl group
[M+H - C₅H₁₀O]⁺Cleavage of the C3-C4 bond
[M+H - CH₂CO]⁺Loss of ketene

By integrating the data from this suite of advanced spectroscopic techniques, the chemical structure, connectivity, and stereochemistry of this compound can be elucidated with a high degree of confidence, providing a solid foundation for further chemical and biological studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the molecular vibrations within a compound. For this compound, these methods confirm the presence of its characteristic ketone and secondary amide moieties.

In the IR spectrum of N-acyl-α-amino ketones, the absorption bands for the ketonic carbonyl (C=O) and the amidic carbonyl (Amide I band) are often observed to overlap, resulting in a single, intense peak. nih.gov For this compound, this prominent band is expected in the region of 1720-1650 cm⁻¹. The N-H stretching vibration of the secondary amide typically appears as a moderate to sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the acetyl and heptanoyl alkyl groups are expected in the 3000-2850 cm⁻¹ range.

The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is anticipated around 1550 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the carbon skeleton, including C-C stretches, CH₂ scissoring, and CH₃ bending modes.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C backbone of the heptanoyl chain would produce more distinct signals in the Raman spectrum. utoronto.ca Symmetric stretching vibrations, which are weak in the IR spectrum, are often strong in Raman, making it a useful tool for analyzing the hydrocarbon chain and other symmetric linkages. utoronto.ca

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amide~3300~3300Medium (IR), Weak (Raman)
C-H Stretch (sp³)Alkyl Chain & Methyl2960-28502960-2850Strong (IR & Raman)
C=O Stretch (Ketone)Ketone1720-1700 (May overlap with Amide I)1720-1700Strong (IR), Medium (Raman)
Amide I (C=O Stretch)Secondary Amide1660-16501660-1650Very Strong (IR), Medium (Raman)
Amide II (N-H Bend, C-N Stretch)Secondary Amide1560-15401560-1540Medium (IR), Weak (Raman)
CH₂ ScissoringAlkyl Chain~1465~1465Medium (IR & Raman)
CH₃ BendingMethyl Groups~1375~1375Medium (IR & Raman)
Amide III (C-N Stretch, N-H Bend)Secondary Amide~1260~1260Medium (IR), Medium (Raman)

Note: The data in this table are predictive and based on characteristic vibrational frequencies for ketones and secondary amides. nih.govresearchgate.net Experimental values may vary.

X-ray Crystallography for the Determination of Solid-State Structure and Absolute Stereochemistry (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. acs.org This technique can provide unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles that define the molecule's conformation.

For this compound, a single-crystal X-ray diffraction study would be invaluable. As of this writing, no public crystal structure for this specific compound has been reported in crystallographic databases. However, should suitable single crystals be obtained, the analysis would yield critical information. rsc.org

Crucially, for a chiral molecule like this compound crystallized as a single enantiomer, X-ray crystallography can determine its absolute stereochemistry (i.e., distinguish between the R and S configurations) through the analysis of anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen or the use of specific X-ray wavelengths. scielo.br The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H proton and the ketone or amide carbonyl oxygens, which dictate the crystal packing arrangement.

Table 2: Potential Structural Parameters Obtainable from X-ray Crystallography of this compound

Parameter Type Description
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit.
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
Atomic CoordinatesThe (x, y, z) position of each non-hydrogen atom in the asymmetric unit.
Bond LengthsThe precise distances between bonded atoms (e.g., C=O, C-N, C-C).
Bond AnglesThe angles formed by three connected atoms (e.g., C-C-C, C-N-H).
Torsional AnglesThe dihedral angles that define the conformation of the molecule, such as the orientation of the alkyl chain.
Absolute ConfigurationDetermination of the R or S configuration at the chiral center (C3).
Intermolecular InteractionsIdentification and measurement of hydrogen bonds and van der Waals contacts.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Stereoisomer Characterization

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgegyankosh.ac.in These methods are particularly useful for assigning the absolute configuration of stereoisomers in solution.

This compound possesses a chiral center at the C3 position, adjacent to a ketone chromophore. The electronic transition of the carbonyl group, specifically the n→π* transition which occurs at relatively long wavelengths (typically 280-300 nm), is sensitive to its chiral environment. This interaction gives rise to a characteristic signal in both ORD and CD spectra, known as a Cotton effect. egyankosh.ac.in

Circular Dichroism (CD) measures the difference in absorbance (Δε = εL - εR) of left- and right-circularly polarized light. A positive or negative peak in the CD spectrum corresponding to the chromophore's absorption band confirms the molecule's chirality and provides structural information.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. A Cotton effect in ORD is observed as a peak-and-trough curve centered around the wavelength of the electronic transition.

The sign of the Cotton effect (positive or negative) is directly related to the absolute stereochemistry of the molecule. The "octant rule" for ketones can be applied to predict this sign. egyankosh.ac.innih.gov This rule divides the space around the carbonyl group into eight regions (octants). The contribution of a substituent to the sign of the Cotton effect depends on which octant it occupies. For this compound, the position of the butyl group and the acetamido group relative to the C=O group at C2 would determine the sign of the n→π* Cotton effect, allowing differentiation between the (R) and (S) enantiomers. A study on related α-amino ketones has demonstrated the utility of this approach for assigning absolute configuration. nih.gov

Table 3: Predicted Chiroptical Properties for Enantiomers of this compound

Property (R)-N-(2-oxoheptan-3-yl)acetamide (S)-N-(2-oxoheptan-3-yl)acetamide
CD Spectrum Expected to show a Cotton effect (positive or negative peak) around 280-300 nm.Expected to show a Cotton effect of equal magnitude but opposite sign to the (R)-enantiomer.
ORD Spectrum Expected to show a Cotton effect curve (e.g., positive peak, negative trough) centered at the n→π* transition.Expected to show a mirror-image Cotton effect curve to the (R)-enantiomer.
Specific Rotation [α]D A specific, non-zero value (positive or negative). mdpi.comA value of equal magnitude but opposite sign to the (R)-enantiomer. mdpi.com

Reactivity and Mechanistic Investigations of N 2 Oxoheptan 3 Yl Acetamide

Reactivity Profiles of the Ketone Moiety

The ketone group in N-(2-oxoheptan-3-yl)acetamide is a primary site for chemical modification, susceptible to a range of reactions typical of carbonyl compounds.

The electrophilic carbonyl carbon of the ketone is a prime target for nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. libretexts.org

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and cyanide. The nature of the nucleophile and the reaction conditions dictate the final product. For instance, reaction with a Grignard reagent would lead to a tertiary alcohol, while reduction with a hydride source would yield a secondary alcohol.

Table 1: Representative Nucleophilic Addition Reactions of a Model α-Acetamido Ketone This table presents hypothetical data based on the known reactivity of α-acetamido ketones.

NucleophileReagentProduct Type
HydrideNaBH₄, MeOHSecondary alcohol
AlkylCH₃MgBr, Et₂OTertiary alcohol
CyanideNaCN, H₂SO₄Cyanohydrin

Subsequent transformations of the initial addition products can lead to a variety of more complex molecules. For example, the resulting alcohols can undergo dehydration to form alkenes, or be converted to leaving groups for substitution reactions.

The presence of α-hydrogens on both sides of the ketone carbonyl in this compound allows for the formation of enol or enolate intermediates under both acidic and basic conditions. masterorganicchemistry.com The equilibrium between the keto and enol forms, known as tautomerism, is a key aspect of its reactivity. masterorganicchemistry.com

Base-catalyzed enolization involves the removal of an α-proton by a base to form an enolate, which is a potent nucleophile. Acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen, followed by removal of an α-proton by a weak base. masterorganicchemistry.com

The formation of an enolate allows for a range of reactions at the α-carbon positions. These include:

Alkylation: The nucleophilic enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. chemistry.coach

Halogenation: In the presence of a halogen (Cl₂, Br₂, I₂) and either acid or base, α-halogenation can occur. vanderbilt.edu

Aldol (B89426) Addition and Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of this compound) in an aldol addition reaction. Subsequent dehydration can lead to an α,β-unsaturated ketone. vanderbilt.edu

The regioselectivity of enolate formation (i.e., whether the enolate forms on the C1 or C3 side of the carbonyl) is influenced by the reaction conditions. The use of a sterically hindered base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate (from deprotonation of the less substituted α-carbon). In contrast, thermodynamic conditions (a less hindered base at higher temperatures) favor the formation of the more substituted and more stable thermodynamic enolate. chemistry.coach

Reactivity Profiles of the Amide Moiety

The amide functional group in this compound, while generally less reactive than the ketone, can also undergo a variety of chemical transformations.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under acidic, basic, or enzymatic conditions. libretexts.org

Acidic Hydrolysis: This process typically requires heating in the presence of a strong acid (e.g., HCl, H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of the amine, leads to the carboxylic acid and the protonated amine. masterorganicchemistry.com

Basic Hydrolysis: Saponification, or base-promoted hydrolysis, involves the attack of a strong nucleophile, such as hydroxide (B78521) ion, on the carbonyl carbon. This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid to drive the reaction to completion. libretexts.org

Enzymatic Hydrolysis: Certain enzymes, known as amidases or proteases, can catalyze the hydrolysis of amide bonds under mild, physiological conditions. wikipedia.orgresearchgate.net These enzymes exhibit high specificity and can be used for selective hydrolysis in the presence of other sensitive functional groups. wikipedia.orgresearchgate.net The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. wikipedia.org

Table 2: Conditions for the Hydrolysis of a Model α-Acetamido Ketone This table presents hypothetical data based on the known reactivity of amides.

ConditionReagentsProducts
Acidic6M HCl, refluxα-amino ketone hydrochloride, Acetic acid
Basic6M NaOH, refluxSodium salt of α-amino ketone, Sodium acetate
EnzymaticAmidase, buffer, 37 °Cα-amino ketone, Acetic acid

The nitrogen atom of the amide in this compound can also be a site of reactivity, although this is generally more challenging than reactions at the carbonyl carbon or α-carbons.

N-Alkylation: Direct alkylation of the amide nitrogen is often difficult due to the low nucleophilicity of the nitrogen lone pair, which is delocalized by resonance with the carbonyl group. However, under strongly basic conditions to deprotonate the amide, followed by reaction with an alkyl halide, N-alkylation can be achieved.

N-Acylation: Similar to N-alkylation, N-acylation is also possible. This would involve the reaction of the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base.

Other Functionalizations: The amide nitrogen can participate in other transformations, such as reactions with electrophiles other than alkyl or acyl groups, leading to a variety of N-functionalized products.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The presence of multiple reactive sites and a chiral center at the C3 position makes the study of regioselectivity and stereoselectivity in the reactions of this compound particularly important.

Regioselectivity refers to the preference for reaction at one site over another. For example, in the case of enolate formation, the choice between the C1 and C3 α-protons is a question of regioselectivity. As mentioned earlier, this can often be controlled by the choice of base and reaction conditions. chemistry.coach Similarly, in reactions involving both the ketone and amide, selective reaction at one functional group over the other is a key regiochemical consideration. For instance, the greater electrophilicity of the ketone carbonyl generally allows for selective nucleophilic addition at this position without affecting the amide.

Stereoselectivity is the preference for the formation of one stereoisomer over another. Since this compound possesses a stereocenter at C3, reactions at or near this center can lead to the formation of diastereomers. The stereochemical outcome of a reaction is often influenced by the existing stereocenter.

For example, the reduction of the ketone carbonyl will generate a new stereocenter at C2. The relative stereochemistry of this new center with respect to the existing center at C3 is a critical aspect of the reaction's stereoselectivity. This can often be controlled by the choice of reducing agent and the reaction conditions. Chiral catalysts or reagents can also be employed to achieve high levels of enantioselectivity in the synthesis of chiral α-amino ketones. rsc.orgnih.govorganic-chemistry.org

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic parameters for reactions involving this compound are not readily found in scientific literature. However, studies on related α-acetamido ketones, particularly in the context of their synthesis and subsequent transformations, provide valuable insights into the factors governing their reactivity.

One of the classical methods for synthesizing α-acetamido ketones is the Dakin-West reaction , which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine (B92270). Kinetic studies on the Dakin-West reaction have revealed that the reaction is typically first-order with respect to the acylamino acid, the acetic anhydride, and the pyridine catalyst. acs.org The rate-determining step is believed to be the C-acylation of an oxazolone (B7731731) intermediate. mdma.ch The reaction generally requires elevated temperatures (refluxing pyridine), but the addition of a more potent catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can allow the reaction to proceed at room temperature. wikipedia.org

Thermodynamic studies on simple amides and ketones can offer a general understanding of the stability of the functional groups present in this compound. For instance, extensive thermodynamic studies on acetamide (B32628) and its derivatives have been conducted to determine properties like vapor pressure and heat capacities, which are fundamental to understanding their phase behavior and intermolecular interactions. nih.gov The keto-enol tautomerism, a fundamental equilibrium in ketones, has also been the subject of thermodynamic and kinetic investigation, though specific data for this compound is not available. acs.org

In the context of asymmetric reactions, such as the transfer hydrogenation of α-acetamido ketones, kinetic studies often focus on the influence of catalyst structure, substrate, and reaction conditions on the rate and stereoselectivity. For example, in the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters, a related class of compounds, kinetic analysis has shown that the Z-isomer of the substrate reacts faster and with higher enantioselectivity than the E-isomer. alfa-chemistry.com Such studies highlight the sensitivity of the reaction kinetics to the steric and electronic environment around the keto-amide core.

The following table summarizes representative conditions and outcomes for reactions involving α-acetamido ketones, illustrating the practical aspects of their reactivity.

Reaction TypeSubstrate ExampleCatalyst/ReagentsSolventTemperatureYield (%)Reference
Dakin-West Reactionα-Amino acidAcetic anhydride, PyridinePyridineRefluxGood rsc.org
Asymmetric Transfer Hydrogenation2-Acetamido-1-acenaphthenoneRu(II)-complexFormic acid/TriethylamineNot specified>98 (trans) researchgate.net
Multicomponent Reaction (Ugi)α-Substituted ketone, Amine, Isocyanide, Carboxylic acid-MethanolRoom Temp.Varies wikipedia.org
Oxidative Dehomologationα,α-Diphenylacetamideo-Iodoxybenzoic acid, TEABAcetonitrile (B52724)Not specifiedExcellent nih.gov

Postulation and Validation of Reaction Mechanisms, including Identification of Intermediates

The reaction mechanisms for α-acetamido ketones are centered around the interplay between the ketone and amide functional groups.

Dakin-West Reaction Mechanism: The most widely accepted mechanism for the formation of α-acetamido ketones via the Dakin-West reaction proceeds through an oxazolone (or azlactone) intermediate . wikipedia.orgrsc.org The key steps are:

Acylation of the starting α-amino acid with acetic anhydride.

Cyclization to form a 5(4H)-oxazolone.

Deprotonation of the oxazolone at the α-position by a base (e.g., pyridine) to form a resonance-stabilized anion. This step accounts for the observed racemization.

C-acylation of the anion with another molecule of acetic anhydride.

Ring-opening of the acylated oxazolone.

Decarboxylation to yield the final α-acetamido ketone. rsc.org

Experimental evidence, including the isolation of oxazolonium cations and the detection of key intermediates using techniques like ESI-MS/MS, has provided strong support for this "azlactone" pathway over competing mechanisms. rsc.orgresearchgate.net

Asymmetric Transfer Hydrogenation: In the asymmetric reduction of α-acetamido ketones to form β-amino alcohols, a dynamic kinetic resolution (DKR) process is often operative. The mechanism is highly dependent on the transition-metal catalyst used, typically a Ruthenium(II) complex. The key features include:

Reversible racemization of the α-stereocenter of the ketone, often facilitated by the reaction conditions (e.g., formic acid/triethylamine). mdpi.com

The catalyst, containing a chiral ligand, coordinates to the ketone.

Stereoselective transfer of a hydride from the catalyst to the carbonyl group.

DFT calculations have been instrumental in elucidating the transition states of these reactions. researchgate.net For instance, in the Ru(II)-catalyzed asymmetric transfer hydrogenation of α-acetamido benzocyclic ketones, studies have shown that the stereochemical outcome is directed by specific interactions in the transition state, such as a CH/π interaction and a hydrogen bond between the catalyst's sulfonyl group and the substrate's N-H bond. researchgate.netnih.gov

Multicomponent Reactions (e.g., Ugi and Passerini): α-Acetamido ketones can be involved in multicomponent reactions, which are powerful for building molecular complexity. In the context of the Ugi reaction (a four-component reaction of a ketone, an amine, an isocyanide, and a carboxylic acid), the α-acetamido ketone would act as the carbonyl component. The generally accepted mechanism involves the formation of an iminium ion from the ketone and the amine, which is then attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate and a subsequent Mumm rearrangement to give the final α-acylamino amide product. Studies on α-substituted ketones in these reactions have shown that the nature of the α-substituent (like the acetamido group) can significantly influence the reaction rate. wikipedia.org

Derivatization Reactions for the Transformation of Existing Functional Groups into Novel Moieties

The ketone and amide functionalities in this compound offer multiple sites for derivatization to create novel molecules.

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction, as discussed previously, can lead to chiral β-acetamido alcohols, which are valuable synthetic intermediates. researchgate.net

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-methylhydroxylamine hydrochloride) yields oximes. This is a common derivatization technique for ketones, particularly for analysis by gas chromatography.

Wittig Reaction: The carbonyl group can be converted to an alkene via reaction with a phosphonium (B103445) ylide (Wittig reagent).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.

Reactions Involving the Amide Group:

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino ketone (3-aminoheptan-2-one). However, the conditions for hydrolysis might also promote other reactions at the ketone functionality.

N-Alkylation: The amide N-H can potentially be alkylated, although this is generally more difficult than the alkylation of amines and may require strong bases.

Derivatization Involving Both Functional Groups:

Heterocycle Formation: The 1,3-relationship of the carbonyl and amide groups makes α-acetamido ketones valuable precursors for the synthesis of various five- and six-membered heterocycles, such as oxazoles, imidazoles, and pyrazines, through condensation reactions with appropriate reagents. For example, self-condensation of the corresponding α-amino ketone (obtained after deacetylation) can lead to the formation of pyrazines.

The following table presents a summary of potential derivatization reactions for this compound based on the known chemistry of α-acetamido ketones.

Functional GroupReaction TypeReagentsProduct Type
KetoneReductionNaBH₄β-Acetamido alcohol
KetoneOximationH₂NOH·HClOxime
KetoneWittig ReactionPh₃P=CH₂Alkene
KetoneGrignard AdditionCH₃MgBrTertiary Alcohol
AmideHydrolysisH₃O⁺ or OH⁻α-Amino ketone
Ketone & AmideHeterocycle FormationVarious (e.g., for pyrazine (B50134) synthesis)Substituted Pyrazine

Biological and Biochemical Roles of N 2 Oxoheptan 3 Yl Acetamide Analogs in Research Systems

Investigation of N-(2-oxoheptan-3-yl)acetamide as a Potential Microbial Signaling Molecule or Modulator

The structural characteristics of this compound suggest a potential role in microbial communication and community behavior, such as biofilm formation. This has led to preliminary investigations into its capacity to act as a signaling molecule or a modulator of microbial processes.

While direct studies on this compound's effect on biofilm formation are not extensively documented, research on analogous compounds containing acetamide (B32628) moieties has demonstrated significant activity. For instance, derivatives of 2-(4-bromo phenyl)-N-(2-oxotetradydrofuran-3-yl) acetamide have been identified as quorum sensing molecules that play a crucial role in biofilm formation. cabidigitallibrary.org In one study, synthetic derivatives were shown to inhibit biofilm formation in Leptospirillum ferrooxidans. cabidigitallibrary.org Specifically, a chloro-substituted derivative exhibited significant inhibition at a concentration of 0.1 µg/mL, with more pronounced effects at 1.0 µg/mL. cabidigitallibrary.org Methyl and methoxy-substituted derivatives also showed inhibitory effects at 1.0 µg/mL. cabidigitallibrary.org These findings suggest that the acetamide scaffold, a core component of this compound, can be a key pharmacophore in the modulation of microbial biofilms.

Table 1: Inhibitory Effects of N-acetamide Analogs on Leptospirillum ferrooxidans Biofilm Formation

Compound Concentration (µg/mL) Biofilm Inhibition
2-(4-chloro phenyl)-N-(2-oxotetradydrofuran-3-yl)acetamide 0.1 Significant (p < 0.05)
2-(4-chloro phenyl)-N-(2-oxotetradydrofuran-3-yl)acetamide 1.0 Extremely Significant (p < 0.01)
2-(4-methylphenyl)-N-(2-oxotetradydrofuran-3-yl) acetamide 1.0 Significant (p < 0.05)
2-(4-methoxyphenyl)-N-(2-oxotetradydrofuran-3-yl) acetamide 1.0 Significant (p < 0.05)

The potential of this compound and its analogs to modulate microbial behavior extends to the regulation of gene expression. Although specific transcriptomic data for this compound is not yet available, the broader class of acetamide derivatives has been shown to influence gene expression in various contexts. For example, in non-microbial systems, certain acetamide derivatives have been observed to produce profound inhibition of c-Fos protein and mRNA expression. While this is in a different biological context, it highlights the potential for the acetamide functional group to be involved in regulating gene expression. Further research is necessary to elucidate the specific effects of this compound on microbial gene expression profiles, particularly in relation to genes involved in virulence, metabolism, and stress responses.

Interaction with Biomolecular Targets through In Vitro Studies

Understanding the interaction of this compound with specific biomolecular targets is crucial for elucidating its mechanism of action. In vitro studies, including enzyme inhibition and receptor binding assays, are pivotal in this regard.

The acetamide and ketone functionalities within this compound suggest potential interactions with enzymes such as amidases and ketoreductases. Research on other acetamide-containing compounds has demonstrated their capacity as enzyme inhibitors. For example, a series of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides were identified as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), with IC50 values typically below 5 nM. nih.gov Similarly, substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov These studies underscore the potential for the acetamide scaffold to be a basis for the design of potent enzyme inhibitors.

Table 2: Enzyme Inhibition by Acetamide Analogs

Compound Class Target Enzyme Potency (IC50)
N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides Tumor Necrosis Factor-alpha Converting Enzyme (TACE) < 5 nM
Substituted acetamide derivatives Butyrylcholinesterase 3.94 µM (for compound 8c) nih.gov

The ability of this compound analogs to interact with specific receptors is another area of active investigation. Studies on 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives led to the discovery of novel antagonists for the vasopressin V3 (V1b) receptor, with optimized analogs showing IC50 values as low as 0.12 µM in binding assays. nih.gov This highlights the potential of the acetamide moiety to contribute to high-affinity binding to protein receptors. While direct receptor binding data for this compound is pending, these findings with structurally related compounds provide a strong rationale for investigating its interactions with various microbial and other protein targets.

Metabolic Pathways and Biotransformation Studies in Model Organisms (e.g., Microbial Degradation)

The fate of this compound in biological systems, particularly its metabolism and degradation by microorganisms, is a key aspect of its biochemical profile. While specific pathways for this compound have not been fully elucidated, general principles of microbial metabolism of related structures can provide insights. The biotransformation of organic compounds by microorganisms is a well-established field, often involving enzymatic modifications such as oxidation, reduction, hydrolysis, and conjugation. Given the structure of this compound, potential metabolic transformations could include the reduction of the ketone group or hydrolysis of the amide bond. The study of microbial biotransformation is crucial for understanding the environmental persistence and potential bioactive metabolites of this and related compounds.

Identification and Characterization of Microbial Degradation Products

Direct studies on the microbial degradation of this compound are currently unavailable. However, research into the microbial metabolism of related compounds, such as 2-heptanone, provides a potential framework for its breakdown. Bacteria, including those from the genera Acetobacteraceae and Bacillus, are known to produce 2-heptanone. The microbial degradation of such ketones can proceed through various pathways, often initiated by oxidation or reduction of the carbonyl group.

For acetamide-containing compounds, microbial amidases play a crucial role in their degradation by hydrolyzing the amide bond. For instance, the biodegradation of certain pesticides containing acetamide moieties involves the initial cleavage of this bond. It is plausible that a microbial consortium could degrade this compound through a combination of pathways: initial hydrolysis of the acetamide group to yield 3-amino-2-heptanone, followed by deamination and subsequent oxidation of the heptanone backbone.

Table 1: Potential Microbial Degradation Pathways for this compound Based on Analogous Compounds

Putative Step Enzymatic Action Potential Intermediate Products Microbial Precedent (Analogous Compounds)
Amide HydrolysisAmidase3-Amino-2-heptanone + Acetic AcidDegradation of acetamide-containing herbicides
Oxidative DeaminationAmino Acid Oxidase / Dehydrogenase2,3-HeptanedioneGeneral amino acid metabolism
Ketone ReductionKetoreductase / Alcohol DehydrogenaseN-(2-hydroxyheptan-3-yl)acetamideBioreduction of various ketones
Baeyer-Villiger OxidationBaeyer-Villiger MonooxygenaseEster intermediatesMicrobial metabolism of cyclic and acyclic ketones

This table presents hypothetical degradation pathways and has not been experimentally verified for this compound.

Elucidation of Enzyme Systems Involved in Biotransformation

The biotransformation of this compound would likely involve several classes of enzymes. Amidases or acylases are strong candidates for catalyzing the initial hydrolytic cleavage of the amide bond. These enzymes are widespread in microorganisms and are known for their role in the metabolism of a variety of amide-containing compounds.

Enzymes acting on the ketone group are also highly relevant. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) could catalyze the stereoselective reduction of the carbonyl group to a hydroxyl group, yielding N-(2-hydroxyheptan-3-yl)acetamide. Conversely, monooxygenases could be involved in the oxidation of the carbon skeleton.

The biotransformation of xenobiotic compounds, which would include synthetically derived molecules like this compound, often involves the β-oxidation pathway in microorganisms. This metabolic process could potentially degrade the aliphatic chain of the molecule.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts (strictly in vitro and in silico)

Currently, there are no published in vitro or in silico structure-activity relationship (SAR) studies specifically focused on this compound or its close derivatives. However, SAR studies on more complex molecules containing the α-ketoamide or β-keto amide motifs have been conducted in the context of drug discovery. These studies often reveal that the keto and amide groups are critical for binding to biological targets, such as enzymes, through hydrogen bonding and other non-covalent interactions.

For instance, in the development of protease inhibitors, the α-ketoamide warhead is a key pharmacophore that can covalently bind to the active site of the enzyme. While this compound is a β-keto amide, the principles of how modifications to the alkyl chain or the acetyl group could affect biological activity would be a subject for future SAR studies.

Table 2: Hypothetical SAR Exploration for this compound Derivatives

Position of Modification Type of Modification Potential Impact on Activity (Hypothetical) Rationale
Heptanoyl Chain (C4-C7)Chain length variation (shortening/lengthening)Altered lipophilicity, potentially affecting membrane permeability and target binding.Lipophilicity is a key determinant of pharmacokinetic and pharmacodynamic properties.
Heptanoyl Chain (C4-C7)Introduction of branching or unsaturationSteric hindrance or conformational changes that could enhance or diminish target interaction.Modifying the shape of the molecule can improve its fit into a binding pocket.
Acetyl Group (Methyl)Substitution with larger alkyl or aryl groupsAltered steric and electronic properties, potentially influencing amide bond stability and receptor interactions.The nature of the N-acyl group can significantly impact the biological activity of amides.
Ketone (C2)Reduction to hydroxyl or conversion to other functional groupsLoss or alteration of hydrogen bonding capabilities, likely affecting target binding.The carbonyl oxygen is a key hydrogen bond acceptor in many ligand-receptor interactions.

This table is for illustrative purposes and is based on general principles of medicinal chemistry, not on experimental data for the specific compound.

Bioinformatic and Chemoinformatic Approaches to Predict Potential Biological Functions and Targets

Due to the absence of experimental data, bioinformatic and chemoinformatic tools offer a valuable starting point for predicting the potential biological functions and targets of this compound. These in silico methods utilize the chemical structure of a molecule to predict its properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential interactions with biological macromolecules.

Various computational platforms can screen a small molecule against databases of known protein structures and ligand-binding sites to identify potential targets. For a molecule like this compound, such predictions would likely highlight enzymes that bind to small aliphatic ketones or amides. For example, predictions might suggest interactions with certain hydrolases, oxidoreductases, or transferases.

Furthermore, chemoinformatic approaches can be used to compare the structural and physicochemical properties of this compound to libraries of compounds with known biological activities. This can help to generate hypotheses about its potential pharmacological or toxicological effects. For instance, models are available to predict general toxicological endpoints, which can guide initial safety assessments.

Table 3: Common Bioinformatic and Chemoinformatic Tools and Their Potential Application to this compound

Tool/Approach Predicted Property/Function Potential Relevance for this compound
QSAR Models Toxicity (e.g., mutagenicity, carcinogenicity), physicochemical properties (e.g., solubility, logP)Initial assessment of potential hazards and pharmacokinetic behavior.
Molecular Docking Binding affinity and mode to specific protein targets.Identification of potential interacting enzymes or receptors.
Pharmacophore Modeling Identification of common structural features required for biological activity.Comparison with known active compounds to infer potential mechanisms of action.
Target Prediction Servers Prediction of a ranked list of potential protein targets based on chemical similarity to known ligands.Generation of hypotheses for experimental validation of biological function.

The application of these tools would be necessary to generate specific predictions for this compound.

Computational Chemistry and in Silico Modeling of N 2 Oxoheptan 3 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of N-(2-oxoheptan-3-yl)acetamide. These methods, grounded in the principles of quantum mechanics, offer a detailed description of molecular orbitals, electron density distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can predict its electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

DFT can also be employed to predict various spectroscopic properties. For instance, theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the experimental characterization of the compound. While specific experimental data for this compound is not widely available in public literature, theoretical predictions for similar acetamide (B32628) derivatives have shown good agreement with experimental findings. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D
Predicted 13C NMR Chemical ShiftsCarbonyl (C=O): ~205 ppm, Amide (C=O): ~170 ppm
Predicted IR Stretching FrequenciesC=O (ketone): ~1715 cm-1, C=O (amide): ~1650 cm-1, N-H: ~3300 cm-1

Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptyl chain and the rotational freedom around the amide bond in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, an energy landscape can be mapped.

This process reveals the global minimum energy conformation, which is the most likely structure of the molecule under given conditions, as well as other low-energy conformers that may also be populated. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its specific 3D shape. Studies on other flexible amide-containing molecules have successfully used these techniques to understand their structural behavior. scielo.br

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account environmental factors such as solvent and temperature.

Investigation of Solvation Effects and Conformational Dynamics in Solution

When this compound is in a solution, its interactions with solvent molecules can significantly influence its conformation and dynamics. MD simulations can model the explicit interactions between the solute and solvent molecules (e.g., water), providing insights into how the solvent shell is structured around the compound and how hydrogen bonds are formed and broken over time. These simulations can reveal how solvation affects the conformational equilibrium, potentially stabilizing conformers that are less favored in the gas phase.

Simulation of Ligand-Target Interactions with Putative Biological Receptors or Enzymes

If a potential biological target for this compound is identified, MD simulations can be used to study the stability of the ligand-protein complex. After an initial binding pose is predicted by molecular docking, an MD simulation of the complex in a simulated physiological environment can be performed. These simulations can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of the affinity between the ligand and its target. Such simulations are commonly used in drug discovery to understand the mechanism of action of novel compounds. nih.govresearchgate.net

Molecular Docking Studies and Virtual Screening for Identification of Potential Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking can be used to screen libraries of proteins to identify potential biological targets.

In a typical docking study, the 3D structure of this compound is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity for various poses. This approach can quickly identify proteins for which the compound may have a high affinity. Virtual screening, which involves docking a library of compounds against a single target, can also be performed to identify other molecules with similar binding properties. Studies on other acetamide derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes. nih.govmdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

ParameterValue
Target ProteinPutative Kinase XYZ
Binding Affinity (Docking Score)-8.5 kcal/mol
Key Interacting ResiduesLYS76, GLU91, LEU130
Type of InteractionsHydrogen bond with LYS76, Hydrophobic interactions with LEU130

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies can be instrumental in identifying the key molecular features that govern a specific biological effect, thereby guiding the design of new, more potent, or selective molecules.

A hypothetical QSAR study on a series of this compound analogs could be designed to explore their potential as enzyme inhibitors, for instance. The initial step would involve the generation of a dataset of structurally diverse analogs by modifying the acyl and heptanoyl moieties of the parent compound. The biological activity of these compounds would be determined experimentally.

Subsequently, a wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

1D descriptors: Molecular weight, atom count, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP). eijppr.com

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model would be developed to correlate a subset of these descriptors with the observed biological activity. semanticscholar.org The robustness and predictive power of the resulting model would be rigorously evaluated using internal and external validation techniques.

A plausible QSAR model for this compound analogs might reveal that steric bulk around the carbonyl group and the electronic properties of the acetamide moiety are critical for activity. For example, the model could indicate that increasing the hydrophobicity of the heptanoyl chain enhances activity up to a certain point, beyond which steric hindrance becomes detrimental.

To illustrate, a hypothetical data table for a QSAR study is presented below.

Compound IDStructureBiological Activity (IC50, µM)LogP (Hydrophobicity)Molecular Volume (ų)Dipole Moment (Debye)
NOHA-1This compound15.22.1180.53.2
NOHA-2N-(2-oxopentan-3-yl)acetamide25.81.5155.23.1
NOHA-3N-(2-oxononan-3-yl)acetamide10.53.2205.83.3
NOHA-4N-(2-oxoheptan-3-yl)propanamide18.92.4192.73.5
NOHA-5N-(2-oxoheptan-3-yl)benzamide8.73.5225.14.1

Such a model would provide a quantitative framework for predicting the activity of novel, untested analogs of this compound, thereby accelerating the drug discovery and development process.

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD) from First Principles for Comparison with Experimental Data

First-principles calculations, based on the principles of quantum mechanics, allow for the theoretical prediction of various molecular properties, including spectroscopic data, with a high degree of accuracy. These predictions are invaluable for the structural elucidation of new compounds and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using Density Functional Theory (DFT) calculations. d-nb.inforsc.org The process involves optimizing the molecular geometry of the compound and then calculating the nuclear magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted NMR spectra is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). github.ionsf.gov By comparing the predicted spectrum with experimental data, the stereochemistry and conformation of the molecule can be confirmed. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. rsc.orgfrontiersin.org

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetamide)2.0523.1
C=O (acetamide)-170.5
NH6.50-
CH (chiral center)4.5058.2
C=O (ketone)-208.7
CH₂ (heptanoyl)2.4535.8
CH₂ (heptanoyl)1.5528.9
CH₂ (heptanoyl)1.3022.5
CH₃ (heptanoyl)0.9014.0

Infrared (IR) Spectroscopy:

First-principles calculations, particularly DFT, can also be used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. acs.orgnih.govnih.govsemanticscholar.org By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. nih.gov

The predicted spectrum would show characteristic absorption bands for the functional groups present in the molecule. For instance, a strong absorption band is expected for the C=O stretching vibrations of the ketone and amide groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the amide group would appear around 3300 cm⁻¹. aip.org Comparison of the calculated and experimental IR spectra can aid in the confirmation of the compound's structure and the study of intermolecular interactions, such as hydrogen bonding. researchgate.net

A table of predicted characteristic IR vibrational frequencies for this compound is provided below.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide3350
C-H StretchAlkyl2960-2850
C=O StretchKetone1715
C=O Stretch (Amide I)Amide1660
N-H Bend (Amide II)Amide1550

Circular Dichroism (CD) Spectroscopy:

This compound is a chiral molecule due to the presence of a stereocenter at the α-carbon. As such, it is expected to be optically active and exhibit a circular dichroism (CD) spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Ab initio methods, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum of this compound. nih.gov These calculations provide information about the electronic transitions of the molecule and their corresponding rotational strengths, which determine the sign and intensity of the CD bands. abinitiomp.orgacs.org The predicted CD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. stackexchange.com Therefore, by comparing the calculated CD spectrum with the experimental one, the absolute stereochemistry of the chiral center can be determined. For chiral ketones, the n → π* transition of the carbonyl group often gives rise to a characteristic CD signal. nih.gov

A hypothetical predicted CD spectrum for the (S)-enantiomer of this compound might show a positive Cotton effect for the carbonyl n → π* transition.

Electronic TransitionWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
n → π* (Ketone)290+5000
π → π* (Amide)220-8000
n → π* (Amide)205+3000

The integration of these computational techniques provides a comprehensive understanding of the chemical and physical properties of this compound, guiding further experimental investigation and application.

Advanced Analytical Methodologies for Detection and Quantification of N 2 Oxoheptan 3 Yl Acetamide in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation science, enabling the isolation of target analytes from complex mixtures. For a molecule like N-(2-oxoheptan-3-yl)acetamide, which possesses both a ketone and an amide functional group, several chromatographic techniques can be effectively employed.

Development of High-Performance Liquid Chromatography (HPLC) Methods, including Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase (RP) HPLC is the most common approach.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a standard choice for the stationary phase due to its hydrophobicity, which allows for good retention of moderately polar compounds like this compound. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. sielc.com One potential challenge in the chromatography of β-keto compounds is the phenomenon of keto-enol tautomerism, which can lead to peak splitting or broadening. chromforum.org Adjusting the mobile phase pH or increasing the column temperature can help to accelerate the interconversion between tautomers, resulting in a single, sharp chromatographic peak. chromforum.org

Chiral Separations: Since this compound contains a stereocenter at the C3 position, separating its enantiomers is critical for stereoselective synthesis and biological activity studies. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of racemates, including N-acylated amino compounds. phenomenex.comphenomenex.com Alternatively, macrocyclic glycopeptide-based CSPs, like those using teicoplanin, have demonstrated broad selectivity for amino acid derivatives and are compatible with both reversed-phase and polar organic mobile phases. The selection of the mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol) in normal-phase mode, or acetonitrile/methanol and aqueous buffers in reversed-phase mode, is crucial for achieving optimal enantiomeric resolution. phenomenex.com

Table 1: Illustrative HPLC and Chiral HPLC Parameters for this compound Analysis

Parameter Reversed-Phase HPLC Chiral HPLC (Normal Phase)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Polysaccharide-based CSP (e.g., Lux Cellulose-2, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid n-Hexane:Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 35 °C 25 °C
Detection UV at 210 nm UV at 220 nm

| Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net this compound itself has limited volatility due to its polar functional groups (amide and ketone) and molecular weight. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov

A common derivatization strategy involves a two-step process. First, the keto group can be protected by oximation (e.g., using ethoxamine hydrochloride) to prevent enolization. nih.govresearchgate.net Subsequently, the amide N-H proton can be derivatized via silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to increase volatility. researchgate.netnih.gov This dual derivatization makes the analyte amenable to GC separation and detection. The choice of a mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often suitable for separating such derivatives.

This approach is particularly valuable for trace analysis due to the high sensitivity of GC detectors like the Flame Ionization Detector (FID) and, especially, when coupled with a mass spectrometer.

Supercritical Fluid Chromatography (SFC) for Enhanced Separations

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. shimadzu.comwikipedia.org This supercritical fluid possesses properties intermediate between a gas and a liquid, such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. shimadzu.comlibretexts.org

SFC is particularly well-suited for the analysis and purification of chiral compounds and is considered a form of normal-phase chromatography. wikipedia.orgchromatographytoday.com For this compound, SFC can offer significant advantages, especially for chiral separations, often providing higher resolution and shorter analysis times than chiral HPLC. wikipedia.org Polar stationary phases are used, and a polar organic co-solvent, such as methanol, is typically added to the supercritical CO2 to increase the mobile phase polarity and analyte solubility. chromatographytoday.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for both quantification and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Detection and Metabolite Identification

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. nih.gov For the analysis of this compound, its derivatized form is separated on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) can be used to generate reproducible fragmentation patterns, creating a mass spectrum that serves as a chemical fingerprint for identification by comparison to spectral libraries. nih.gov For trace detection, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte. nih.gov This makes GC-MS an excellent tool for identifying and quantifying the compound and its potential volatile metabolites in complex biological samples after appropriate derivatization. researchgate.netresearchgate.netgoogle.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. researchgate.netdrugtargetreview.com The technique is ideal for analyzing this compound directly in complex matrices like plasma or urine with minimal sample cleanup. nih.govresearchgate.net After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific parent ion (precursor ion) corresponding to the protonated molecule [M+H]+ is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing matrix interference and allowing for quantification at very low concentrations. researchgate.netnih.gov LC-MS/MS is also the primary tool for identifying non-volatile metabolites, as the mass shifts from the parent compound can indicate metabolic transformations such as hydroxylation or glucuronidation. researchgate.net

Table 2: Representative Mass Spectrometry Parameters for this compound

Technique Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Application
LC-MS/MS ESI Positive 186.15 [M+H]+ e.g., 114.1 (fragment) Quantification in biological fluids

| GC-MS (of derivative) | Electron Ionization | Varies with derivative | Characteristic fragments | Identification and quantification |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for On-line Structural Elucidation

The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the direct and unambiguous structural elucidation of compounds within a mixture. globalresearchonline.netrsc.org While LC-MS provides molecular weight and fragmentation data, LC-NMR provides detailed structural information, including the connectivity of atoms and stereochemistry. microcombichem.comweebly.com

In an LC-NMR setup, after the HPLC separation, the analyte flows through a specialized NMR flow cell placed within the NMR magnet. globalresearchonline.net This allows for the acquisition of NMR spectra (e.g., 1H and 2D NMR) on-line for components of interest as they elute from the column. globalresearchonline.netrsc.org This technique is invaluable for definitively identifying unknown metabolites of this compound or impurities in a sample without the need for prior isolation. rsc.org Although less sensitive than mass spectrometry, advancements in NMR technology, such as the use of cryogenic probes, have significantly improved the feasibility of LC-NMR for analyzing mass-limited samples. rsc.org

Capillary Electrophoresis (CE) for High-Resolution Separations and Analysis

Capillary electrophoresis (CE) stands out as a powerful analytical technique characterized by its high separation efficiency, short analysis times, and minimal sample and reagent consumption. scispace.com The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. usp.org For a neutral compound like this compound, a modification of the standard CE technique, known as Micellar Electrokinetic Chromatography (MEKC), would be necessary. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase, enabling the separation of neutral analytes. usp.org

The separation in MEKC is based on the partitioning of the analyte between the aqueous buffer and the micelles. The choice of surfactant, buffer pH, and applied voltage are critical parameters that would need to be optimized for the analysis of this compound.

Potential Capillary Electrophoresis Parameters for this compound Analysis:

ParameterPotential ConditionRationale
Capillary Fused-silica, 50 µm i.d., 50 cm total lengthStandard for high-efficiency separations.
Background Electrolyte 25 mM sodium tetraborate (B1243019) buffer, pH 9.2Common buffer for good resolution and stable current.
Surfactant 50 mM sodium dodecyl sulfate (B86663) (SDS)Anionic surfactant to create a pseudostationary phase for neutral analyte separation.
Applied Voltage 20 kVProvides a balance between analysis time and Joule heating.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic injection (50 mbar for 5 s)A common and reproducible method for sample introduction.
Detection UV-Vis detector at 214 nmPeptide bonds and carbonyl groups in the molecule are expected to have absorbance at this wavelength.

This table represents a hypothetical starting point for method development, as no specific CE methods for this compound have been published.

Development of Novel Biosensors or Chemical Sensors for Selective Detection in Research Environments

The development of novel biosensors and chemical sensors offers the potential for rapid, selective, and sensitive detection of this compound in research settings. nih.gov These devices convert a biological or chemical recognition event into a measurable signal. hilarispublisher.com

Biosensors: A potential biosensor for this compound could be enzyme-based. For instance, if a specific enzyme is found to metabolize or be inhibited by this compound, it could be immobilized on a transducer surface. mdpi.com The enzymatic reaction, or its inhibition, could then be monitored electrochemically or optically.

Chemical Sensors: Chemical sensors could be developed based on molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. A MIP-based sensor for this compound would offer high selectivity. The binding of the analyte to the MIP could be detected by various transduction methods, including quartz crystal microbalance (QCM) or electrochemical techniques. nih.gov

Conceptual Design for a Chemical Sensor for this compound:

Sensor ComponentProposed Material/MethodPrinciple of Operation
Recognition Element Molecularly Imprinted Polymer (MIP)The MIP would be synthesized using this compound as the template molecule, creating specific binding cavities.
Transducer Electrochemical Impedance Spectroscopy (EIS)The binding of this compound to the MIP-coated electrode would alter the charge transfer resistance, which can be measured by EIS.
Substrate Gold ElectrodeProvides a stable and conductive surface for MIP immobilization and electrochemical measurements.
Target Analyte This compoundThe analyte of interest in the research matrix.

This table outlines a conceptual framework for the development of a chemical sensor, as no specific sensors for this compound currently exist.

Optimization of Sample Preparation Techniques for Complex Research Samples (e.g., Biological or Environmental Matrices)

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest from complex matrices before instrumental analysis. nih.govresearchgate.net For this compound in biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil), several techniques could be optimized.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. researchgate.net For a moderately polar compound like this compound, a reverse-phase sorbent (e.g., C18) could be employed. The optimization would involve selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash steps to remove interferences, and the final elution solvent to recover the analyte.

Liquid-Liquid Extraction (LLE): LLE is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases. researchgate.net The choice of an appropriate organic solvent that has a high affinity for this compound but is immiscible with the aqueous sample matrix would be crucial. Optimization would involve adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form for efficient extraction into the organic phase.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS method could be adapted for this compound. This approach involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE with a mixture of sorbents to remove specific matrix components.

Illustrative SPE Method Optimization for this compound from an Aqueous Matrix:

SPE StepParameter to OptimizePotential Conditions
Sorbent Selection Sorbent TypeC18 (nonpolar), or a mixed-mode cation exchange (for potential weak basicity)
Conditioning SolventMethanol followed by water
Sample Loading pH and Flow RateAdjust sample pH to ensure neutrality of the analyte; slow flow rate for optimal retention.
Washing Solvent CompositionWater or a low percentage of organic solvent in water to remove polar interferences.
Elution Elution SolventA solvent with sufficient polarity to disrupt the analyte-sorbent interaction, such as acetonitrile or methanol.

This table provides a general strategy for the development of a sample preparation method, as specific protocols for this compound are not available in the literature.

Synthesis and Exploration of N 2 Oxoheptan 3 Yl Acetamide Analogs and Derivatives

Rational Design Principles for Structural Modification of N-(2-oxoheptan-3-yl)acetamide

The rational design of analogs of a lead compound is a critical step in optimizing its properties. For this compound, structural modifications can be guided by established medicinal chemistry principles to probe structure-activity relationships (SAR) and improve physicochemical and pharmacokinetic characteristics.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements involve the substitution of atoms or functional groups with others that have similar steric or electronic properties, with the aim of retaining or improving biological activity while favorably modifying other attributes. drughunter.comcambridgemedchemconsulting.com In the context of this compound, both the amide and ketone moieties are prime candidates for such modifications.

The amide bond, while crucial for the structure of many biologically active molecules, can be susceptible to enzymatic cleavage. cambridgemedchemconsulting.com Bioisosteric replacements for the amide group in this compound could include heterocycles such as 1,2,3-triazoles, oxadiazoles, or pyrazoles. cambridgemedchemconsulting.comnih.gov These five-membered aromatic rings can mimic the geometry and hydrogen bonding capabilities of the amide group while often conferring enhanced metabolic stability. nih.gov Another potential replacement is the trifluoroethylamine group, which can mimic the electronic properties of the amide carbonyl and increase metabolic stability. drughunter.com

The ketone carbonyl group is a hydrogen bond acceptor and can be important for target binding. Bioisosteric replacements for the ketone could include a sulfone, an oxime, or a gem-difluoro group. These modifications would alter the electronic and steric properties at this position, potentially influencing binding affinity and selectivity.

Parent CompoundModification StrategyHypothetical AnalogRationale for Modification
This compoundAmide Bioisostere3-(1H-1,2,3-triazol-1-yl)heptan-2-oneEnhance metabolic stability while maintaining key interactions.
This compoundAmide Bioisostere3-(1,2,4-oxadiazol-5-yl)heptan-2-oneImprove pharmacokinetic profile and mimic amide planarity. nih.gov
This compoundKetone BioisostereN-(2,2-difluoroheptan-3-yl)acetamideAlter hydrogen bond acceptor strength and improve metabolic stability.
This compoundKetone BioisostereN-(2-(methylsulfonyl)heptan-3-yl)acetamideIntroduce a tetrahedral geometry and different electronic properties.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.govbhsai.org This approach is valuable for discovering new chemical entities with improved properties or for navigating existing patent landscapes. uniroma1.itmdpi.com For this compound, scaffold hopping could involve replacing the linear heptanone scaffold with a different molecular framework while preserving the spatial arrangement of key functional groups.

One approach could be to incorporate the acetamide (B32628) and ketone functionalities into a cyclic system. For example, a cyclopentanone (B42830) or cyclohexanone (B45756) ring could serve as the new scaffold, with the acetamide group and the remainder of the alkyl chain as substituents. This would create a more rigid structure, which could lead to higher binding affinity and selectivity. Another strategy could be to replace the entire N-acylamino ketone motif with a heterocyclic ring that presents similar interaction points. For instance, a substituted piperidinone or morpholinone ring could be explored.

Lead optimization would then involve systematically modifying the substituents on these new scaffolds to fine-tune their biological activity and physicochemical properties. This could include altering the length and branching of the alkyl chain or introducing aromatic or heteroaromatic rings to explore additional binding interactions.

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Investigations and Tracing Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways, reaction mechanisms, and the pharmacokinetic profile of a compound. wikipedia.org The synthesis of deuterated or otherwise isotopically labeled analogs of this compound would be invaluable for such studies. musechem.com

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can have a significant impact on the rate of metabolic reactions that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. nih.gov By selectively deuterating positions on the this compound molecule that are susceptible to metabolism, it is possible to slow down its breakdown, potentially leading to a longer biological half-life. For instance, deuteration of the methyl group of the acetyl moiety or the methylene (B1212753) group alpha to the ketone could be explored. The synthesis of such deuterated amides can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate. digitellinc.com

For tracing studies, labeling with stable isotopes like ¹³C or ¹⁵N, or a radioactive isotope such as ¹⁴C, would allow the molecule to be tracked and quantified in biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For example, a ¹³C-labeled version of this compound could be synthesized using ¹³C-labeled acetic anhydride (B1165640). This would enable detailed metabolic flux analysis and the identification of metabolic products.

Synthesis of Fluorescently Tagged or Biotinylated Probes for Biological Target Identification and Imaging in Research

Identifying the molecular targets of a bioactive small molecule is a crucial step in understanding its mechanism of action. scispace.com The synthesis of derivatives of this compound bearing a fluorescent tag or a biotin (B1667282) moiety can facilitate target identification through techniques such as affinity purification and fluorescence imaging. nih.gov

A fluorescently tagged probe could be synthesized by attaching a fluorophore, such as a fluorescein (B123965) or rhodamine derivative, to the this compound molecule. acs.orgchemrxiv.org This is typically achieved by first introducing a reactive handle, such as a primary amine or a carboxylic acid, onto the parent molecule via a linker. The linker is important to spatially separate the fluorophore from the core structure to minimize steric hindrance that could interfere with target binding. The terminal end of the alkyl chain would be a suitable position for the attachment of such a linker. These fluorescent probes could then be used in cellular imaging studies to visualize the subcellular localization of the compound.

Similarly, a biotinylated probe can be created by conjugating biotin to this compound, again, likely through a linker. aatbio.com Biotin has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, which can be immobilized on a solid support. nih.gov A biotinylated probe can be incubated with a cell lysate, and any proteins that bind to the probe can be captured on streptavidin-coated beads and subsequently identified by mass spectrometry. scispace.comnih.gov

Development of Immobilized this compound for Affinity Chromatography and Binding Studies

Affinity chromatography is a powerful technique for isolating and purifying target proteins from complex mixtures based on their specific binding to a ligand that is covalently attached to a solid support. cube-biotech.com Immobilizing this compound on a chromatography resin would create a valuable tool for identifying its binding partners. acs.orgtandfonline.com

The immobilization process would first require the synthesis of a derivative of this compound that possesses a functional group suitable for coupling to a solid support, such as an amine, carboxylic acid, or alcohol. This derivative could then be covalently attached to an activated chromatography matrix, for example, NHS-activated agarose (B213101) or epoxy-activated sepharose. thermofisher.com As with the tagged probes, a linker arm is often incorporated to minimize steric hindrance and allow for efficient binding of the target protein.

The resulting affinity matrix could be used to perform pull-down experiments from cell or tissue lysates. Proteins that bind to the immobilized this compound would be retained on the column, while non-binding proteins would be washed away. The bound proteins could then be eluted by changing the buffer conditions (e.g., pH or salt concentration) or by adding an excess of the free compound to compete for binding. The eluted proteins can then be identified using techniques like mass spectrometry.

Exploration of Prodrug Strategies to Enhance in vitro Stability or Delivery to Specific Cellular Compartments for Research Purposes

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. ewadirect.com Prodrug strategies are often employed to improve properties such as solubility, stability, and membrane permeability. nih.gov For research purposes, prodrugs of this compound could be designed to enhance its stability in in vitro assays or to facilitate its delivery to specific cellular compartments. ump.edu.pl

To improve in vitro stability, particularly against enzymatic degradation of the amide bond, a prodrug approach could involve N-acylation or the formation of an N-Mannich base. nih.gov For instance, derivatizing the amide nitrogen with a group that is cleaved under specific assay conditions could protect the amide bond from premature hydrolysis.

The ketone functionality also offers a handle for prodrug design. For example, the formation of a ketal or an oxime could mask the ketone, potentially altering the compound's properties and stability. These modifications would be designed to be reversible, releasing the parent compound under specific physiological or experimental conditions. For instance, a pH-sensitive ketal could be designed to release the active ketone in the acidic environment of certain cellular organelles.

Parent CompoundProdrug MoietyHypothetical ProdrugPotential Advantage for Research
This compoundN-acyloxymethylN-((pivaloyloxy)methyl)-N-(2-oxoheptan-3-yl)acetamideIncreased stability and passive membrane permeability.
This compoundKetalN-(2,2-dimethoxyheptan-3-yl)acetamideMasks the reactive ketone; potential for pH-triggered release.
This compoundPhosphate ester(3-acetamido-2-oxoheptyl) phosphate(Hypothetical, assuming enol form) Increased aqueous solubility. ewadirect.com
This compoundAmino acid conjugateN-(1-(N-(2-oxoheptan-3-yl)acetamido)ethyl)-L-valinePotential for active transport into cells.

Future Directions and Research Gaps in N 2 Oxoheptan 3 Yl Acetamide Research

Emerging Synthetic Paradigms and Unexplored Chemical Transformations

The development of novel and efficient synthetic routes is fundamental to enabling comprehensive research on N-(2-oxoheptan-3-yl)acetamide. While standard organic synthesis techniques can likely produce this molecule, exploring emerging paradigms could offer significant advantages in terms of yield, stereoselectivity, and environmental impact.

Future synthetic research could focus on:

Asymmetric Synthesis: The chiral center at the third carbon of the heptanone backbone suggests that stereoisomers of this compound exist. Developing enantioselective synthetic methods would be crucial to separately investigating the biological activities of each stereoisomer.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. A potential avenue for exploration is the use of lipases or acyltransferases for the amidation step, which could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could facilitate its production for larger-scale biological screenings.

Unexplored chemical transformations of this compound could also yield derivatives with unique properties. For instance, transformations targeting the ketone or amide functional groups could generate a library of related compounds for structure-activity relationship (SAR) studies.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Synthesis MethodPlausible ReagentsPotential AdvantagesPotential Challenges
Traditional Acylation3-Amino-2-heptanone, Acetic Anhydride (B1165640)Straightforward, well-established reactionMay require harsh conditions, potential for byproducts
Asymmetric SynthesisChiral auxiliary-guided acylationAccess to single enantiomersMulti-step, may require expensive catalysts
Biocatalytic Acylation3-Amino-2-heptanone, Ethyl Acetate, Lipase (B570770)High selectivity, mild conditions, environmentally friendlyEnzyme stability and cost, lower reaction rates
Flow Chemistry SynthesisImmobilized reagents and catalysts in a flow reactorEnhanced safety, scalability, and reproducibilityInitial setup cost, optimization of flow parameters

Identification of Novel Biological Interplay and Mechanistic Pathways

The biological role of this compound is currently uncharacterized. Preliminary investigations could involve high-throughput screening against a panel of biological targets to identify any potential bioactivity. Based on its chemical structure, which features a ketone and an amide group, several hypotheses for its biological interplay can be formulated.

Future research in this area should aim to:

Identify Protein Targets: Unbiased screening approaches, such as chemical proteomics, could be employed to identify the protein binding partners of this compound within a cellular context.

Elucidate Mechanisms of Action: Once a biological activity is identified, further studies will be necessary to understand the underlying mechanism. This could involve cellular assays, reporter gene assays, and studies on purified enzymes or receptors.

Investigate Metabolic Fate: Understanding how this compound is metabolized in biological systems is crucial. Studies using liver microsomes or in vivo models could identify its metabolic pathways and potential for bioactivation or detoxification.

The structural similarity to N-acylated amino acids and ketones found in biological systems suggests that this compound could potentially interact with enzymes involved in their metabolism. researchgate.netresearchgate.net

Advances in Analytical Sensitivity, Selectivity, and Throughput for Research Applications

To support the synthetic and biological investigations of this compound, the development of robust analytical methods is essential. Advances in analytical chemistry offer a range of techniques that could be adapted for the sensitive and selective detection and quantification of this compound.

Key areas for analytical method development include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of small molecules. chromatographyonline.com Developing optimized methods would be crucial for purity assessment of synthetic batches and for quantifying the compound in biological matrices.

Mass Spectrometry-based Approaches: Tandem mass spectrometry (MS/MS) can provide structural information and enable highly sensitive quantification through techniques like selected reaction monitoring (SRM). High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the structural elucidation of this compound and its potential derivatives. Infrared (IR) spectroscopy can confirm the presence of the ketone and amide functional groups.

Table 2: Potential Analytical Techniques for the Characterization of this compound

Analytical TechniqueApplicationPotential for High Throughput
LC-MS/MSQuantification in biological fluids (e.g., plasma, urine)High
GC-MSAnalysis of volatile derivatives, impurity profilingModerate
HRMSAccurate mass determination, structural confirmationModerate
¹H and ¹³C NMRUnambiguous structure elucidation, purity assessmentLow
FT-IR SpectroscopyFunctional group identification (ketone, amide)High

Integration of Multidisciplinary Approaches (e.g., Chemo-Proteomics, Systems Biology)

A comprehensive understanding of this compound will necessitate a multidisciplinary approach that integrates chemistry, biology, and computational sciences.

Chemo-proteomics: This powerful technique can be used to identify the direct protein targets of this compound in a complex biological sample. researchgate.netmdpi.com By immobilizing the compound on a solid support or by using clickable photoaffinity probes, its interacting proteins can be captured and identified by mass spectrometry.

Systems Biology: A systems biology approach can help to understand the broader biological context of the effects of this compound. nih.govfrontiersin.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it may be possible to construct network models that reveal how the compound perturbs cellular pathways. This can provide insights into its mechanism of action and potential off-target effects. nih.govazolifesciences.com

The integration of these approaches can transform the study of a novel compound from a reductionist viewpoint to a holistic understanding of its cellular impact. youtube.com

Challenges and Opportunities for Translational Research Stemming from this compound Studies

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications, such as the development of new therapeutics. For a compound with no known biological activity like this compound, the path of translational research is fraught with challenges, yet also ripe with opportunities.

Challenges:

Lack of a Defined Target: The primary hurdle is the absence of a known biological target or a disease-modifying effect. nfcr.org

The "Valley of Death": Securing funding to move a completely uncharacterized compound through preclinical development is a significant challenge. nfcr.org

Pharmacokinetic and Toxicological Unknowns: Extensive studies would be required to determine the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

Opportunities:

Novelty: As an uncharacterized molecule, this compound has the potential to reveal novel biological mechanisms or act on new therapeutic targets.

Platform for Discovery: The process of characterizing this compound can lead to the development of new assays, tools, and a deeper understanding of fundamental biology.

Potential for Repurposing: Should an initial biological activity be identified, there may be opportunities to explore its relevance in various disease contexts. nih.gov

The journey from a simple chemical structure to a clinically relevant molecule is long and arduous. For this compound, this journey has not yet begun. However, the application of modern scientific methodologies and a multidisciplinary research effort holds the key to unlocking its potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.